![molecular formula C32H46N7O19P3S B1243874 Benzylsuccinyl-CoA](/img/structure/B1243874.png)
Benzylsuccinyl-CoA
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Overview
Description
(R)-2-benzylsuccinyl-CoA is the (R)-enantiomer of 2-benzylsuccinyl-CoA. It is a conjugate acid of a (R)-2-benzylsuccinyl-CoA(5-).
Scientific Research Applications
Enzymatic Pathways in Anaerobic Catabolism
Benzylsuccinyl-CoA plays a crucial role in the anaerobic catabolism of toluene, as evidenced by research on the bacterium Thauera aromatica. The (R)-benzylsuccinate formed in the initial step of anaerobic toluene catabolism is activated to (R)-2-benzylsuccinyl-CoA, which is then oxidized to benzoyl-CoA and succinyl-CoA. This process involves specific β-oxidation pathways and enzymes like (R)-benzylsuccinyl-CoA dehydrogenase (Leutwein & Heider, 2002).
CoA-Transferase Activation
The activation of (R)-benzylsuccinate to the CoA-thioester, a crucial step in the anaerobic degradation of toluene, is catalyzed by a specific succinyl-CoA:(R)-benzylsuccinate CoA-transferase. This enzyme, characterized from Thauera aromatica, forms exclusively the 2-(R)-benzylsuccinyl-CoA isomer (Leutwein & Heider, 2001).
Role in Toluene Degradation
Benzylsuccinyl-CoA is a key intermediate in the anaerobic degradation pathway of toluene, as observed in the bacterium Thauera aromatica. The pathway involves the enzymatic addition of toluene's methyl group to a fumarate cosubstrate, yielding benzylsuccinate, which is subsequently activated and metabolized into benzoyl-CoA and succinyl-CoA (Leuthner & Heider, 2000).
Enzyme Specificity and Biochemical Properties
(R)-Benzylsuccinyl-CoA dehydrogenase, which oxidizes (R)-benzylsuccinyl-CoA to benzoyl-CoA and succinyl-CoA, has been studied for its specificity and biochemical properties. It exhibits high specificity for (R)-benzylsuccinyl-CoA and is inhibited by its (S)-isomer. This enzyme is essential in the anaerobic toluene-catabolic pathway (Leutwein & Heider, 1999).
Role in Aromatic Compound Metabolism
Benzylsuccinyl-CoA is involved in the metabolism of various aromatic compounds in anaerobic bacteria, as seen in Thauera aromatica. Enzymes in the central benzoyl-CoA pathway, like benzoyl-CoA reductase, play a role in the reduction of the aromatic ring to non-aromatic products (Laempe, Jahn, & Fuchs, 1999).
properties
Molecular Formula |
C32H46N7O19P3S |
---|---|
Molecular Weight |
957.7 g/mol |
IUPAC Name |
(3R)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-benzyl-4-oxobutanoic acid |
InChI |
InChI=1S/C32H46N7O19P3S/c1-32(2,26(44)29(45)35-9-8-21(40)34-10-11-62-31(46)19(13-22(41)42)12-18-6-4-3-5-7-18)15-55-61(52,53)58-60(50,51)54-14-20-25(57-59(47,48)49)24(43)30(56-20)39-17-38-23-27(33)36-16-37-28(23)39/h3-7,16-17,19-20,24-26,30,43-44H,8-15H2,1-2H3,(H,34,40)(H,35,45)(H,41,42)(H,50,51)(H,52,53)(H2,33,36,37)(H2,47,48,49)/t19-,20-,24-,25-,26+,30-/m1/s1 |
InChI Key |
KIRGTNPWUTXDFF-PDQACDDGSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)[C@H](CC4=CC=CC=C4)CC(=O)O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)CC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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